molecular formula C36H44Br2N2O2 B1457698 2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline CAS No. 565228-31-1

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline

Cat. No. B1457698
M. Wt: 696.6 g/mol
InChI Key: FEVJTZANZCULRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline, abbreviated as BODQ, is an organic compound with a distinct aromatic structure. It belongs to the class of quinoxaline derivatives, which are a group of compounds that are widely used in medicinal and biological research. BODQ has been used for a variety of applications, such as in the synthesis of other compounds, as a dye, and as a fluorescent probe for studying the structure and function of biological molecules.

Scientific Research Applications

Photovoltaic Applications

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline and its derivatives have been extensively studied for their potential in organic photovoltaic devices. For instance, novel conjugated polymers containing quinoxaline units have shown promise as electron donor materials in bulk heterojunction solar cells due to their excellent solution processability and decomposition temperatures above 300°C. These materials exhibit strong and broad absorbance from 400 to 700 nm, making them suitable for solar energy conversion (Alqurashy et al., 2020).

In another study, quinoxaline-based conjugated polymers were designed to improve photovoltaic performance by extending the length of the conjugated side chain and reducing steric hindrance. The optimization of these polymers led to significant improvements in the performance of polymer solar cells (Ouyang et al., 2015).

Electrochromic Materials

Quinoxaline derivatives have also been explored for their use in electrochromic materials. A study synthesized novel monomers based on quinoxaline and thiophene derivatives for electrochromic applications. These materials demonstrated high coloration efficiency, fast response time, and significant change in transmittance, suggesting their utility in NIR electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

5,8-dibromo-2,3-bis(3-octoxyphenyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44Br2N2O2/c1-3-5-7-9-11-13-23-41-29-19-15-17-27(25-29)33-34(40-36-32(38)22-21-31(37)35(36)39-33)28-18-16-20-30(26-28)42-24-14-12-10-8-6-4-2/h15-22,25-26H,3-14,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJTZANZCULRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3N=C2C4=CC(=CC=C4)OCCCCCCCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Kishida, H Okamoto, B Lee, H Kokubo… - … SOCIETY OF JAPAN, 2004 - mrs-j.org
We have studied the nonlinear optical properties of a conjugated copolymer, poly (2, 3-bis-(3-octyloxyphenyl) quinoxaline-5, 8-diyl-alt-thiophene-2, 5-diyl)(PThQx), in which thiophene (…
Number of citations: 1 www.mrs-j.org

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